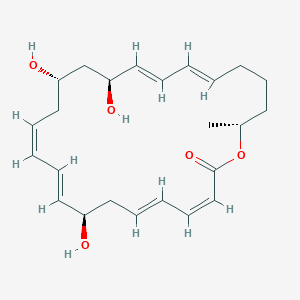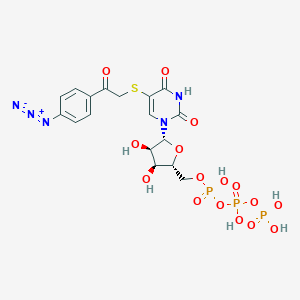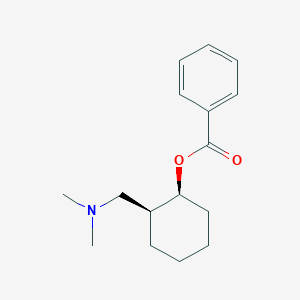
Antibiotic SF 2487 sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic SF 2487 sodium salt is a potent antibiotic that is widely used in scientific research. It is a member of the streptogramin family of antibiotics and is known for its ability to inhibit bacterial protein synthesis.
Wirkmechanismus
Antibiotic SF 2487 sodium salt works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the transfer of amino acids to the growing peptide chain. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on bacterial cells. It inhibits protein synthesis, which leads to the accumulation of incomplete or misfolded proteins in the cell. This can lead to the activation of stress response pathways and the induction of cell death. This compound also disrupts the bacterial cell membrane, which can lead to the leakage of cellular contents and further cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
Antibiotic SF 2487 sodium salt has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacterial species. It is also relatively stable and soluble in water, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is expensive and can be difficult to obtain in large quantities. It is also toxic to eukaryotic cells, which limits its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Antibiotic SF 2487 sodium salt. One area of interest is the development of new antibiotics that target the bacterial ribosome. Another area of interest is the study of the structure and function of ribosomes, which could lead to the development of new drugs that target specific aspects of ribosome function. Additionally, there is interest in using this compound as a tool to study the microbiome, the collection of microorganisms that live in and on the human body. By studying the effects of this compound on the microbiome, researchers can gain insights into the role of specific bacterial species in human health and disease.
Conclusion:
This compound is a potent antibiotic that has many applications in scientific research. It is synthesized through a complex chemical process and is widely used to study bacterial protein synthesis. This compound works by binding to the bacterial ribosome and inhibiting protein synthesis. It has several advantages for lab experiments but also has some limitations. There are several future directions for research on this compound, including the development of new antibiotics and the study of the microbiome.
Synthesemethoden
Antibiotic SF 2487 sodium salt is synthesized through a complex chemical process that involves several steps. The first step involves the fermentation of a strain of Streptomyces roseosporus, which produces the antibiotic. The antibiotic is then isolated from the fermentation broth using various purification techniques, including solvent extraction and chromatography. The final step involves the conversion of the antibiotic into its sodium salt form, which is more stable and soluble in water.
Wissenschaftliche Forschungsanwendungen
Antibiotic SF 2487 sodium salt is widely used in scientific research as a tool to study bacterial protein synthesis. It is commonly used in experiments to investigate the mechanism of action of antibiotics and to identify new targets for antibiotic development. This compound has also been used to study the structure and function of ribosomes, the cellular organelles responsible for protein synthesis.
Eigenschaften
CAS-Nummer |
120203-60-3 |
|---|---|
Molekularformel |
C42H64NaO12 |
Molekulargewicht |
783.9 g/mol |
InChI |
InChI=1S/C42H64O12.Na/c1-9-29(45)32-14-15-33(52-32)42(7)18-24(5)30(54-42)12-10-21(2)39-22(3)11-13-31(53-39)27(19-43)17-26-16-23(4)36(46)28(20-44)34(26)40(50-8)38(48)35-37(47)25(6)51-41(35)49;/h10,17,22-24,26,28-36,39-40,43-46H,6,9,11-16,18-20H2,1-5,7-8H3;/b21-10+,27-17+;/t22-,23+,24+,26+,28-,29+,30-,31+,32-,33+,34+,35?,36+,39+,40-,42-;/m0./s1 |
InChI-Schlüssel |
JINRBYOWHJLDLT-FYJCAEPUSA-N |
Isomerische SMILES |
CC[C@H]([C@@H]1CC[C@@H](O1)[C@@]2(C[C@H]([C@@H](O2)C/C=C(\C)/[C@@H]3[C@H](CC[C@@H](O3)/C(=C/[C@H]4C[C@H]([C@H]([C@H]([C@@H]4[C@@H](C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)/CO)C)C)C)O.[Na] |
SMILES |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
Kanonische SMILES |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
Synonyme |
SF 2487 SF-2487 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)





